molecular formula C9H5ClFN B11911543 3-Chloro-6-fluoroquinoline

3-Chloro-6-fluoroquinoline

Cat. No.: B11911543
M. Wt: 181.59 g/mol
InChI Key: FYSTUXKVTAURTQ-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoroquinoline: is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline structure is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms at the 3 and 6 positions, respectively, enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 3-chloroaniline and 2,3,4,5-tetrafluorobenzaldehyde, the compound can be synthesized via a cyclization reaction in the presence of a suitable catalyst . Another method involves the nucleophilic substitution of a fluorine atom in a pre-fluorinated quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 3-Chloro-6-fluoroquinoline is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties. Its ability to inhibit certain enzymes makes it a candidate for drug development .

Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. They have shown promise in the treatment of infectious diseases and cancer .

Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties. Its incorporation into liquid crystals and other advanced materials has been investigated .

Comparison with Similar Compounds

  • 3-Fluoroquinoline
  • 6-Chloroquinoline
  • 3,6-Dichloroquinoline
  • 3,6-Difluoroquinoline

Comparison: 3-Chloro-6-fluoroquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its reactivity and biological activity compared to compounds with only one halogen substituent . For example, 3-Fluoroquinoline and 6-Chloroquinoline may exhibit different reactivity patterns and biological activities due to the absence of the second halogen atom .

Properties

IUPAC Name

3-chloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSTUXKVTAURTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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